

An In-Depth Technical Guide to 4-Isopropylsalicylaldehyde: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Isopropylsalicylaldehyde**

Cat. No.: **B2419162**

[Get Quote](#)

Abstract

4-Isopropylsalicylaldehyde, a substituted phenolic aldehyde, presents a molecule of significant interest in synthetic chemistry and drug discovery. Its unique structural features—a hydroxyl group and an aldehyde group positioned ortho to each other on a benzene ring, further functionalized with an isopropyl substituent—confer specific chemical reactivity and biological activity. This technical guide provides a comprehensive examination of **4-Isopropylsalicylaldehyde**, detailing its molecular structure, physicochemical properties, and characteristic spectroscopic signatures. Furthermore, we explore a validated synthetic methodology, discuss its emerging role as a tyrosinase inhibitor in drug development, and outline essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who require a detailed understanding of this compound for research and development applications.

Molecular Structure and Identification

4-Isopropylsalicylaldehyde is an aromatic organic compound. The core of its structure is a benzene ring substituted with three functional groups. A hydroxyl (-OH) group and a formyl (-CHO) group are located at positions 1 and 2, respectively, establishing it as a salicylaldehyde derivative. A key feature is the isopropyl group [-CH(CH₃)₂] at position 4, which influences the molecule's steric and electronic properties.^[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-hydroxy-4-propan-2-ylbenzaldehyde.^[1]

The planarity of the benzene ring combined with the spatial arrangement of its substituents dictates its interaction with biological targets and its reactivity in chemical synthesis.

Molecular Visualization

The 2D structure of **4-Isopropylsalicylaldehyde** is depicted below, illustrating the connectivity of atoms and the arrangement of functional groups on the aromatic ring.

Caption: 2D Molecular Structure of **4-Isopropylsalicylaldehyde**.

Chemical Identifiers

For unambiguous identification and database cross-referencing, a standardized set of identifiers is crucial.

Identifier	Value	Source
IUPAC Name	2-hydroxy-4-propan-2-ylbenzaldehyde	[1]
CAS Number	536-32-3	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1]
Molecular Weight	164.20 g/mol	[1]
Canonical SMILES	CC(C)C1=CC(=C(C=C1)C=O)O	[1]
InChI Key	NSLDZVUVKUIYNL-UHFFFAOYSA-N	[1]

Physicochemical and Spectroscopic Properties

The physical properties of **4-Isopropylsalicylaldehyde** are dictated by its molecular weight and the interplay of its functional groups, which allow for hydrogen bonding and dipole-dipole interactions.

Physicochemical Data

Property	Value	Source
Appearance	Predicted: Pale yellow liquid or solid	N/A
Boiling Point	265.45 °C at 760 mmHg	[2]
Density	1.098 g/cm³	[2]
XLogP3	2.7	[1]

Spectroscopic Profile

Spectroscopic analysis is fundamental for structure verification and purity assessment. While experimental spectra for this specific compound are not publicly cataloged, a predictive analysis based on established principles of spectroscopy provides a reliable profile.[\[3\]](#)[\[4\]](#)

Spectroscopy	Feature	Predicted Chemical Shift / Wavenumber	Assignment & Rationale
¹ H NMR	Singlet	~9.8-10.1 ppm	Aldehydic proton (-CHO). Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.
	Singlet (broad)	~11.0 ppm	Phenolic proton (-OH). Highly deshielded and often broad due to hydrogen bonding and exchange. Its position is solvent-dependent.
	Multiplet	~6.8-7.5 ppm	Aromatic protons (3H). The substitution pattern leads to a complex splitting pattern (e.g., doublet, singlet, doublet of doublets).
	Septet	~2.9-3.2 ppm	Isopropyl methine proton (-CH). Split into a septet by the six neighboring methyl protons.
	Doublet	~1.2 ppm	Isopropyl methyl protons (6H, -CH ₃). Equivalent protons split into a doublet by the single methine proton.

¹³ C NMR	Carbonyl	~190-195 ppm	Aldehyde carbon (C=O). Characteristic downfield shift.
Aromatic	~115-165 ppm	Six distinct signals for the aromatic carbons, with the hydroxyl- and aldehyde-bearing carbons being the most deshielded.	
Aliphatic	~34 ppm	Isopropyl methine carbon (-CH).	
Aliphatic	~24 ppm	Isopropyl methyl carbons (-CH ₃).	
IR Spectroscopy	O-H Stretch	3200-3400 cm ⁻¹ (broad)	Phenolic hydroxyl group, broadened due to intermolecular hydrogen bonding.
C-H Stretch (sp ²)	3000-3100 cm ⁻¹	Aromatic C-H bonds.	
C-H Stretch (sp ³)	2850-3000 cm ⁻¹	Aliphatic C-H bonds of the isopropyl group.	
C-H Stretch (Aldehyde)	2720-2820 cm ⁻¹ (often two weak bands)	Characteristic Fermi resonance bands for the aldehyde C-H bond.	
C=O Stretch	1650-1670 cm ⁻¹	Aldehyde carbonyl group. Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.	
C=C Stretch	1580-1620 cm ⁻¹	Aromatic ring stretching vibrations.	

Synthesis Protocol: Ortho-Formylation of 3-Isopropylphenol

The synthesis of salicylaldehydes from their corresponding phenols is a cornerstone of aromatic chemistry. The Reimer-Tiemann and Duff reactions are classic methods for achieving this ortho-formylation.^{[5][6]} The Reimer-Tiemann reaction, which utilizes chloroform and a strong base to generate a dichlorocarbene electrophile, is particularly effective for this transformation.^{[7][8][9]}

The following protocol describes a plausible synthesis of **4-Isopropylsalicylaldehyde** starting from 3-Isopropylphenol, based on the principles of the Reimer-Tiemann reaction.

Experimental Workflow: Reimer-Tiemann Reaction

Caption: Workflow for the synthesis of **4-Isopropylsalicylaldehyde**.

Step-by-Step Methodology

- **Rationale:** This procedure leverages the generation of dichlorocarbene *in situ*, which acts as the electrophile. The phenoxide, formed by deprotonating the starting phenol with NaOH, is highly activated towards electrophilic aromatic substitution, directing the carbene preferentially to the ortho position.^{[6][10]}
- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-isopropylphenol (1.0 equiv) and sodium hydroxide (approx. 4.0-8.0 equiv) in a 2:1 mixture of ethanol and water.^[7]
- **Reaction Initiation:** Heat the mixture to approximately 70°C with vigorous stirring to ensure a homogenous solution.
- **Electrophile Addition:** Slowly add chloroform (2.0 equiv) dropwise to the heated solution over a period of 1 hour. An exothermic reaction may be observed. Maintain the temperature throughout the addition.
- **Reaction Completion:** After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 3-4 hours to ensure complete consumption of the starting material.

- Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- Acidification: Carefully acidify the remaining aqueous solution to a pH of 4-5 using dilute hydrochloric acid. This step protonates the phenoxide and hydrolyzes the dichloromethyl intermediate to the final aldehyde.
- Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure **4-Isopropylsalicylaldehyde**.

Applications in Drug Development: Tyrosinase Inhibition

The structural motif of salicylaldehyde is of significant interest to medicinal chemists. Benzaldehydes, in general, are known to interact with enzymes by forming Schiff bases with primary amino groups of residues like lysine in the active site.^[11] This interaction mechanism makes them attractive candidates for enzyme inhibitors.

A key application for **4-Isopropylsalicylaldehyde** and its derivatives is in the inhibition of tyrosinase.^[12]

- Mechanism of Action: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.^[11] Its overactivity can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore valuable as skin-whitening agents in cosmetics and as therapeutic agents for treating conditions like melasma and post-inflammatory hyperpigmentation.^{[11][13]}
- Structure-Activity Relationship (SAR): Research on substituted benzaldehydes has shown that they can act as effective tyrosinase inhibitors. The aldehyde group is proposed to be

crucial for binding to the enzyme, while substituents on the aromatic ring, such as the hydroxyl and isopropyl groups in **4-Isopropylsalicylaldehyde**, modulate the compound's potency, selectivity, and pharmacokinetic properties. The hydroxyl group can chelate the copper ions in the tyrosinase active site, further enhancing inhibitory activity.[13]

The development of **4-Isopropylsalicylaldehyde** as a lead compound would involve synthesizing analogs to optimize its inhibitory concentration (IC_{50}), reduce off-target effects, and improve its drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Safety and Handling

As a laboratory chemical, **4-Isopropylsalicylaldehyde** must be handled with appropriate precautions. Based on data for structurally similar salicylaldehydes, the following guidelines should be observed.

- Hazard Classification: The compound is classified as a combustible liquid and is harmful if swallowed.[14]
- Precautionary Measures:
 - P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[14]
 - P264: Wash skin thoroughly after handling.[14]
 - P270: Do not eat, drink, or smoke when using this product.[14]
 - P280: Wear protective gloves, eye protection, and face protection.[14]
- First Aid:
 - IF SWALLOWED (P301 + P312): Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[14]
 - In Case of Fire (P370 + P378): Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[14]
- Storage and Disposal:

- P403 + P235: Store in a well-ventilated place. Keep cool.[14]
- P501: Dispose of contents/container to an approved waste disposal plant.[14]

Researchers must always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

4-Isopropylsalicylaldehyde is a multifunctional aromatic compound with a well-defined molecular structure and predictable chemical properties. Standard organic synthesis methods, such as the Reimer-Tiemann reaction, provide a reliable route to its preparation from readily available precursors. Its potential as a tyrosinase inhibitor highlights its relevance to the fields of medicinal chemistry and drug development, offering a scaffold for the design of novel therapeutic and cosmetic agents. Adherence to strict safety protocols is mandatory for its handling and use in a research environment. This guide serves as a foundational resource for scientists aiming to leverage the unique characteristics of **4-Isopropylsalicylaldehyde** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Isopropyl salicylaldehyde | C10H12O2 | CID 10149024 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. synarchive.com [synarchive.com]
- 9. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thescholarship.ecu.edu [thescholarship.ecu.edu]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Isopropylsalicylaldehyde: Molecular Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2419162#4-isopropylsalicylaldehyde-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com